molecular formula C12H10N4 B583203 4-(quinolin-4-yl)-1H-pyrazol-5-amine CAS No. 1062368-21-1

4-(quinolin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B583203
CAS No.: 1062368-21-1
M. Wt: 210.24
InChI Key: CEQBFPXGFSEYRP-UHFFFAOYSA-N
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Description

4-(quinolin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(quinolin-4-yl)-1H-pyrazol-5-amine typically involves the construction of the quinoline and pyrazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the quinoline ring can be synthesized via the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone. The final step involves coupling the quinoline and pyrazole rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(quinolin-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline and pyrazole derivatives.

Scientific Research Applications

4-(quinolin-4-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as quinine and chloroquine, known for their antimalarial properties.

    Pyrazole derivatives: Such as celecoxib, known for its anti-inflammatory effects.

Uniqueness

4-(quinolin-4-yl)-1H-pyrazol-5-amine is unique due to its combined structural features of quinoline and pyrazole, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-quinolin-4-yl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-12-10(7-15-16-12)8-5-6-14-11-4-2-1-3-9(8)11/h1-7H,(H3,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQBFPXGFSEYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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